(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Descripción
(Z)-N-(4-Chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a benzothiazole-derived compound featuring a propynyl substituent at position 3, a chloro group at position 4, and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety. This compound belongs to a class of heterocyclic molecules studied for their structural complexity and pharmacological relevance, particularly in targeting enzymes or receptors through hydrogen bonding and π-π stacking interactions .
Propiedades
IUPAC Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c1-2-10-22-17-12(20)6-5-9-16(17)26-19(22)21-18(23)15-11-24-13-7-3-4-8-14(13)25-15/h1,3-9,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXNYUNFVSQFGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[d]thiazole Core: This step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the Chlorine Atom: Chlorination of the aromatic ring can be achieved using reagents such as thionyl chloride or sulfuryl chloride.
Alkylation with Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.
Formation of the Dihydrobenzo[b][1,4]dioxine Moiety: This involves the cyclization of a suitable precursor, such as a catechol derivative, under basic conditions.
Final Coupling Reaction: The final step involves coupling the benzo[d]thiazole derivative with the dihydrobenzo[b][1,4]dioxine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the benzo[d]thiazole ring or the prop-2-yn-1-yl group, leading to hydrogenated products.
Substitution: The chlorine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Hydrogenated benzo[d]thiazole or alkylated derivatives.
Substitution: Amino or thiol-substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research has indicated that compounds similar to (Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exhibit significant anticancer activity. For instance, derivatives of thiazole and benzothiazole have been explored for their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds with similar scaffolds have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. A study highlighted that thiazole derivatives showed promising results against resistant strains of bacteria, indicating that (Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide could also possess similar properties .
Neurological Applications
The modulation of NMDA receptors is another area where this compound could find application. Compounds with structural similarities have been investigated for their ability to modulate NMDA receptor activity, which is crucial in neurodegenerative diseases. This suggests a potential role for (Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide in the treatment of conditions such as Alzheimer's disease .
Study 1: Anticancer Efficacy
In a study focusing on the anticancer efficacy of thiazole derivatives, a series of compounds were synthesized and tested against various cancer cell lines. Results indicated that certain modifications to the thiazole ring enhanced cytotoxicity significantly. The findings suggest that (Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide could be optimized for improved anticancer activity .
Study 2: Antimicrobial Screening
A comprehensive screening of thiazole-based compounds revealed that several exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The study concluded that modifications to the benzothiazole moiety could enhance antimicrobial effectiveness. This positions (Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide as a candidate for further exploration in antimicrobial drug development .
Mecanismo De Acción
The mechanism of action of (Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the disruption of bacterial cell walls.
Comparación Con Compuestos Similares
Benzothiazole Carboxamide Derivatives
Compounds from (e.g., 4g, 4h, 4i) share a benzothiazole carboxamide core but differ in substituents on the thiazolidinone ring. Key distinctions include:
- Structural Impact: The target compound’s dihydrodioxine group introduces rigidity and oxygen-rich polarity compared to the thiazolidinone ring in derivatives.
- Synthetic Efficiency: Yields for compounds vary widely (37–70%), influenced by electron-withdrawing substituents (e.g., halogens) that may hinder cyclization.
Thiadiazole-Fused Benzodioxine Derivatives
describes benzodioxine-based thiadiazole derivatives synthesized via condensation of thiosemicarbazide with benzodioxine aldehydes. For example, (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide (II) shares the dihydrodioxine moiety but incorporates a thiadiazole ring instead of benzothiazole.
- In contrast, the benzothiazole core in the target compound offers a balance of aromatic stability and moderate electrophilicity.
Thiadiazol-2-ylidene Benzamides
includes 4g and 4h, which feature a thiadiazol-2-ylidene scaffold linked to acryloyl and benzamide groups. For example, 4g (N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide) has:
- IR peaks at 1690 and 1638 cm⁻¹ (dual C=O stretches).
- Higher yield (82%) due to electron-donating methyl and dimethylamino groups.
| Parameter | Target Compound | 4g () |
|---|---|---|
| Heterocyclic Core | Benzothiazole | Thiadiazole |
| Bioactive Moieties | Dihydrodioxine carboxamide | Acryloyl, dimethylamino |
| Yield | Not reported | 82% |
- Pharmacological Potential: compounds exhibit dual carbonyl groups, which may improve binding to targets like kinases or proteases. The target compound’s propynyl group could enable click chemistry modifications for drug conjugate development .
Morpholinosulfonyl-Benzamide Analogs
lists N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide (ZINC100909993), which replaces the dihydrodioxine carboxamide with a morpholinosulfonyl group.
| Feature | Target Compound | ZINC100909993 |
|---|---|---|
| Substituent at Position 2 | Dihydrodioxine carboxamide | Morpholinosulfonyl benzamide |
| Solubility | Likely moderate (polar carboxamide) | Higher (sulfonyl and morpholine) |
| Synthetic Accessibility | Complex due to Z-isomer | Commercially available (ECHEMI) |
- Application Differences: The morpholinosulfonyl group in ZINC100909993 may enhance solubility and bioavailability, making it preferable for in vitro assays. The target compound’s dihydrodioxine group could favor CNS penetration due to lipophilicity .
Actividad Biológica
The compound (Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and its role as an inhibitor of key enzymes involved in various diseases.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a thiazole ring and a dioxine moiety, which are critical for its biological activity. The presence of the chloro and propynyl groups contributes to its pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, certain compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial activity . The ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis was also noted, suggesting potential applications in treating resistant bacterial infections .
Anti-inflammatory Activity
The compound has been investigated for its anti-inflammatory properties. Research indicates that it may act as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammatory processes. In vitro studies reported IC50 values ranging from 0.52 μM to 22.25 μM against COX-I and COX-II, with certain derivatives showing enhanced selectivity towards COX-II compared to standard drugs like Celecoxib .
Enzyme Inhibition
One of the notable targets for this compound is glycogen synthase kinase 3 beta (GSK-3β), an enzyme associated with several pathological conditions including cancer and neurodegenerative diseases. A related compound demonstrated significant GSK-3β inhibition with an IC50 value of 1.6 μM, enhancing the understanding of its mechanism of action in cellular contexts .
Study 1: Antimicrobial Evaluation
In an extensive evaluation of antimicrobial activities, derivatives of the compound were tested against a panel of bacterial strains. The results indicated that certain derivatives not only inhibited bacterial growth effectively but also demonstrated synergistic effects when combined with conventional antibiotics like Ciprofloxacin and Ketoconazole .
Study 2: Anti-inflammatory Mechanism
A study focusing on the anti-inflammatory effects showed that the compound significantly reduced pro-inflammatory cytokine levels in vitro. When tested on human monocytic cell lines, it exhibited a dose-dependent decrease in IL-6 and TNF-alpha production, highlighting its potential therapeutic application in inflammatory diseases .
Summary of Findings
| Activity | IC50 Value | Notes |
|---|---|---|
| Antimicrobial | 0.22 - 0.25 μg/mL | Effective against Staphylococcus aureus |
| COX-I Inhibition | 0.52 - 22.25 μM | Selective inhibition observed |
| COX-II Inhibition | <0.52 μM | Higher selectivity than Celecoxib |
| GSK-3β Inhibition | 1.6 μM | Significant increase in phosphorylation levels |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
